REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([CH:15](Br)[C:16]([O-:18])=[O:17])C1C=CC=CC=1.C(N(CC)CC)C>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:15][C:16]([OH:18])=[O:17])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
benzylbromoacetate
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)[O-])Br
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
ADDITION
|
Details
|
treated with aqueous sodium hydroxide solution (100 ml, 1M)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with water (100 ml)
|
Type
|
ADDITION
|
Details
|
acidified to pH6.0 by addition of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
treated with Dowex 50WX8 resin (80 g)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resin washed with water until the washings
|
Type
|
STIRRING
|
Details
|
The resin was then stirred with 2.0M aqueous ammonia (3×100 ml) for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The combined ammonia washings were concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |